Mitoquinol

説明

Mitoquinone mesylate, also known as MitoQ, is a synthetic analogue of coenzyme Q10 with antioxidant effects . It was first developed in New Zealand in the late 1990s . MitoQ has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . It has shown potential in a number of medical indications and is widely sold as a dietary supplement .

Synthesis Analysis

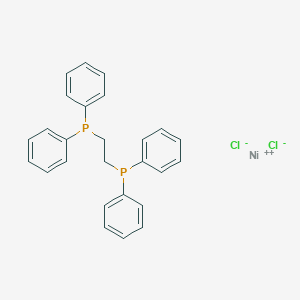

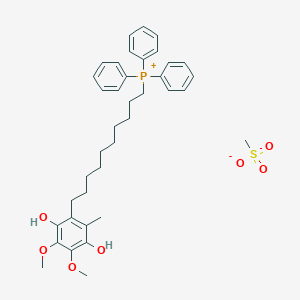

MitoQ consists of a lipophilic cation (Tetraphenylphosphonium [TPP]) joined to an antioxidant component (quinone) by a 10-carbon alkyl chain . This structure is thought to insert into the inner mitochondrial membrane (IMM) . The ubiquinone moiety was found to cycle between its oxidized (mitoquinone) and reduced (mitoquinol) forms by exchanging electrons with the respiratory chain .

Molecular Structure Analysis

MitoQ is composed of a lipophilic cation (Tetraphenylphosphonium [TPP]) joined to an antioxidant component (quinone) by a 10-carbon alkyl chain . This structure is thought to insert into the inner mitochondrial membrane (IMM) .

Chemical Reactions Analysis

MitoQ is an effective antioxidant that prevents lipid peroxidation and protects mitochondria from oxidative damage . After detoxifying a reactive oxygen species, the ubiquinol moiety is regenerated by the respiratory chain, enabling its antioxidant activity to be recycled .

Physical And Chemical Properties Analysis

Mitoquinol has a molecular weight of 585.7 g/mol . It has a molecular formula of C37H46O4P . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 16 .

科学的研究の応用

Cellular Health Optimization

Mitoquinol Mesylate, also known as MitoQ, is a derivative of CoQ10 believed to play a significant role in mitochondrial function . It has been studied extensively for its potential in optimizing cellular health . Leading institutions like Harvard University, UCLA, and the University of Cambridge have conducted research on MitoQ’s cellular health optimization .

Aging and Longevity

Mitoquinol Mesylate is often used for Healthy Aging & Longevity . It is believed to have potential benefits in promoting longevity and healthy aging due to its role in mitochondrial function .

Brain Health

Another significant application of Mitoquinol Mesylate is in the field of Brain Health . The compound’s role in mitochondrial function is believed to have potential benefits for brain health .

Clinical Trials and Independent Research

MitoQ has been the subject of 19 clinical trials and over 750 peer-reviewed scientific papers . Over $60 million has been invested in a broad range of independent studies exploring the advanced benefits of MitoQ .

Post-Exposure Prophylaxis against SARS-CoV-2

Mitoquinone mesylate has been studied as a post-exposure prophylaxis against SARS-CoV-2 infection . In a clinical trial, it was found that Mito-MES attenuated the transmission of SARS-CoV-2 infection .

Continued Innovation

MitoQ’s product development team continues to explore the leading edge of cellular health science, resulting in over 60 global patents for their molecular technology . This shows the potential of Mitoquinol Mesylate in the field of scientific innovation .

作用機序

Target of Action

Mitoquinol, also known as MitoQ, primarily targets the mitochondria , the organelles inside cells that provide energy for life processes . Mitochondria are responsible for producing 95% of the body’s energy (ATP) . Mitoquinol is the world’s first mitochondrially-targeted antioxidant .

Mode of Action

Mitoquinol interacts with its target, the mitochondria, in two steps :

- A targeting component directs the drug to the mitochondria .

- An antioxidant component helps to prevent cell damage .

Mitoquinol is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation . Once the active form of MitoQ (mitoquinol) neutralizes a free radical, it is oxidized to mitoquinone. Mitoquinone is then converted back to the active mitoquinol form by the mitochondria’s electron transport chain, restoring its antioxidant ability .

Biochemical Pathways

Mitoquinol affects the biochemical pathways related to oxidative stress . During the production of ATP, free radicals are made as a by-product. These molecules are highly reactive and unstable. If they accumulate in excess, they can cause oxidative damage to mitochondria . Mitoquinol helps mitigate oxidative stress by reducing free radical and DNA damage, therefore supporting healthy mitochondrial function .

Pharmacokinetics

Mitoquinol has significantly improved bioavailability and improved mitochondrial penetration compared to coenzyme Q10 . Once in the bloodstream, MitoQ is rapidly transported to different organ tissues. MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain .

Result of Action

Mitoquinol may help to prevent the nerve cell damage that leads to Parkinson’s disease . It aims to slow or halt Parkinson’s disease at its cause by tackling cell damage caused when mitochondria cease to function normally . It is anticipated that MitoQ will slow or arrest the progression of Parkinson’s disease symptoms . Mitoquinol could be used to halt or decrease liver inflammation and fibrosis progression, even in the absence of sustained virologic response .

Action Environment

The action of Mitoquinol can be influenced by environmental factors such as the density of mitochondria in the muscles of trained athletes, which are denser than untrained individuals, and athletes generally have upregulated pathways associated with mitochondrial biogenesis and fusion .

Safety and Hazards

特性

IUPAC Name |

10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXVYGZUOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mitoquinol mesylate | |

CAS RN |

845959-55-9 | |

| Record name | Mitoquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MITOQUINOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27MHH614O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

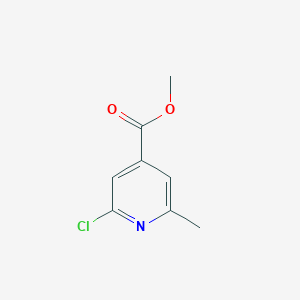

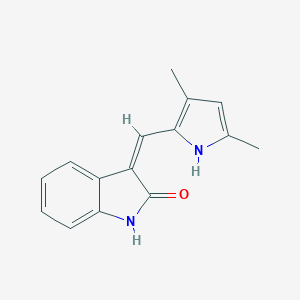

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

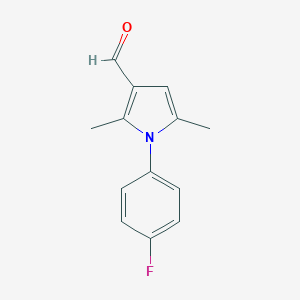

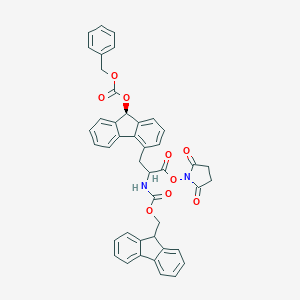

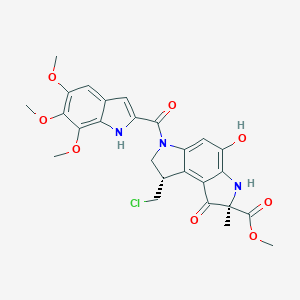

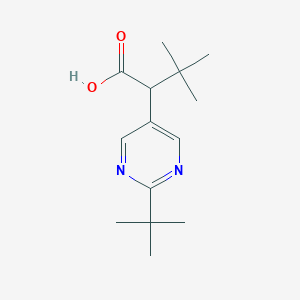

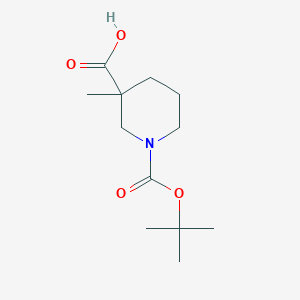

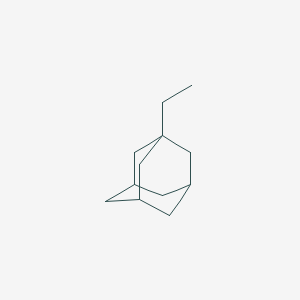

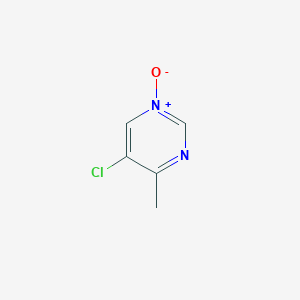

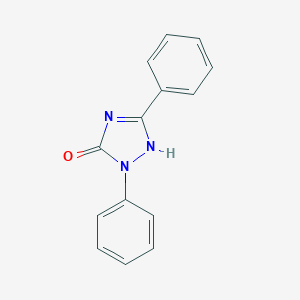

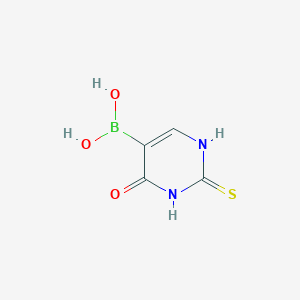

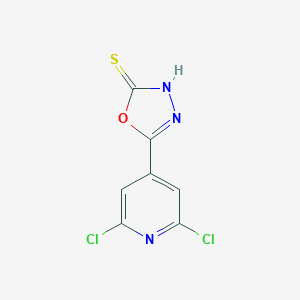

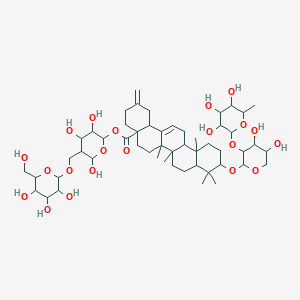

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。